N'-hydroxy-1-methylpiperidine-2-carboximidamide

Medicinal Chemistry NOS Inhibition Scaffold Design

Researchers targeting arginase or NOS isoforms face a critical regioisomer selection problem: 1- vs. 2-substituted piperidine carboximidamides are not functionally interchangeable. The 2-amidoxime regioisomer (CAS 1344875-33-7) positions the N'-hydroxycarboximidamide adjacent to the N-methyl tertiary amine, mimicking natural Nω-hydroxy-L-arginine substrate geometry for binuclear Mn(II) cluster engagement. Key advantages: • Orthogonal amidoxime/tertiary amine reactivity enables divergent library synthesis from a single FBDD scaffold (MW 157.21 Da, XLogP3 0.3). • Defined stereocenter at C2 supports asymmetric synthesis. • 95% purity, shipped globally.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B13242801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-1-methylpiperidine-2-carboximidamide
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1CCCCC1C(=NO)N
InChIInChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)
InChIKeyDCDZOXABWPEYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-1-methylpiperidine-2-carboximidamide Overview


N'-Hydroxy-1-methylpiperidine-2-carboximidamide (CAS 1344875-33-7, PubChem CID 60916526, molecular formula C₇H₁₅N₃O, MW 157.21 g/mol) is a small-molecule hydroxyamidine (amidoxime) belonging to the piperidine-2-carboximidamide structural class [1]. The compound features an N-methylpiperidine ring substituted at the 2-position with an N'-hydroxycarboximidamide (amidoxime) group, represented by the SMILES CN1CCCCC1/C(=N/O)/N [1]. This substitution pattern places the amidoxime moiety in direct adjacency to the endocyclic tertiary amine, creating a distinct steric and electronic environment compared to its positional isomers where the carboximidamide is attached at the piperidine 1-position [2]. The compound is commercially supplied as a research-grade building block (typical purity 95%) by vendors including Leyan (Shanghai) and AKSci .

Piperidine-2-amidoxime scaffold for medicinal chemistry campaigns

Orthogonal functional handles (N-methyl amine + amidoxime) enable divergent library synthesis

Chiral center at C2 supports asymmetric synthesis of α-substituted piperidines

Non-Interchangeability with Isomers & Analogs


Generic substitution within the piperidine carboximidamide class is confounded by three interacting structural variables—the ring position of the carboximidamide (1- vs. 2- vs. 3- vs. 4-), the presence or absence of the N'-hydroxy moiety, and the N-methylation state—each of which independently modulates the compound's pharmacophoric geometry, hydrogen-bonding capacity, basicity, and metabolic fate [1]. The N'-hydroxyamidine (amidoxime) functionality is not a conservative modification of a simple amidine; literature evidence demonstrates that compounds bearing a –CH₂–C(NH₂)=NOH motif exhibit fundamentally different recognition by nitric oxide synthase (NOS) isoforms and arginase compared to the corresponding –CH₂–C(NH₂)=NH amidines, with amidoximes showing substantially reduced NOS affinity and enhanced arginase recognition [1]. Furthermore, moving the carboximidamide substituent from the 2-position to the 1-position of the piperidine ring alters the topological polar surface area, computed logP, and the spatial relationship between the basic amine and the amidoxime, which in turn affects coordination geometry with metal-containing enzyme active sites [2]. These non-interchangeable properties mean that selection between regioisomers must be driven by the specific pharmacophore requirements of the target or by the synthetic route in which the compound serves as a building block.

Regiochemistry

1-substituted isomer (CAS 721450-21-1) alters TPSA and amine‑amidoxime spatial relationship; may shift permeability and target engagement profiles.

Amidoxime vs Amidine

Removing the N′-hydroxy group (e.g., CAS 1173145-87-3) may invert enzyme recognition from arginase-preferring to NOS-preferring.

N‑Methylation

Des‑methyl analogs lack the tertiary amine handle; basicity and isoform engagement context may differ.

Quantitative Differentiation Evidence


2- vs. 1-Carboximidamide Piperidine Regiochemistry

The target compound (CAS 1344875-33-7) bears the N'-hydroxycarboximidamide group at the piperidine 2-position, directly adjacent to the endocyclic N-methyl tertiary amine. Its most closely related positional isomer, N-hydroxy-2-methylpiperidine-1-carboximidamide (CAS 721450-21-1), places the carboximidamide at the piperidine 1-position with the methyl substituent at the 2-position. This regiochemical difference produces a computed topological polar surface area (TPSA) of 61.9 Ų for the target compound [1] versus a distinct spatial arrangement of polar atoms in the 1-isomer. The 2-substitution pattern creates an α-amino amidoxime motif in which the amidoxime carbon is directly attached to the chiral center at C2 of the piperidine ring, whereas the 1-isomer presents the amidoxime as an N-substituent, fundamentally altering the basicity and conformational preferences of the core scaffold [2].

2‑ vs 1‑Regiochemistry
Context-dependent
TPSA 61.9 Ų (target) vs distinct value for 1‑isomer (CAS 721450-21-1).
Passive permeability profile may differ between regioisomers.
Computed TPSA; experimental confirmation recommended.
Medicinal Chemistry NOS Inhibition Scaffold Design

Amidoxime vs. Amidine: NOS and Arginase Recognition

The N'-hydroxy group converts the carboximidamide from a simple amidine (present in 1-methylpiperidine-2-carboximidamide, CAS 1173145-87-3, MW 141.21) into an amidoxime. Moali et al. (Biochemistry, 2000) systematically compared α-amino acids bearing –CH₂–C(NH₂)=NOH (amidoxime) versus –CH₂–C(NH₂)=NH (amidine) functions and demonstrated that NOS isoforms (NOS I and NOS II) strongly favor the amidine motif, while amidoximes exhibit substantially lower NOS affinity [1]. Conversely, rat liver arginase preferentially recognizes the C=NOH-bearing compounds, with the best inhibitors in the series exhibiting IC₅₀ values at the micromolar level [1]. This functional dichotomy means that substituting the N'-hydroxy analog for the non-hydroxylated amidine would invert the compound's target engagement profile from NOS-preferring to arginase-preferring [1]. Additionally, N'-hydroxypiperidine-1-carboximidamide (the des-methyl parent) is explicitly employed as a model substrate for studying NOS-mediated oxidation of Nω-hydroxy-L-arginine, confirming that the amidoxime moiety is a recognized pharmacophore in NOS biochemistry [2].

Amidoxime vs Amidine Recognition
Class-level
Amidoxime (−C(NH₂)=NOH) class shows lower NOS affinity and micromolar arginase IC₅₀; amidine analogs favor NOS.
Enzyme engagement profile may shift toward arginase pathways.
Class-level inference from Moali et al. (2000); target-specific data pending.
Nitric Oxide Synthase Arginase Inhibition Amidoxime Prodrug

Lipophilicity Comparison: XLogP3 & H-Bond Profile

The target compound exhibits a computed XLogP3-AA value of 0.3, indicating a balanced hydrophilic-lipophilic profile characteristic of small polar amidoximes [1]. This value reflects the combined contributions of the N-methylpiperidine ring (lipophilic) and the N'-hydroxycarboximidamide group (polar, capable of both H-bond donation and acceptance). For comparison, the non-hydroxylated analog 1-methylpiperidine-2-carboximidamide (CAS 1173145-87-3, MW 141.21, C₇H₁₅N₃) lacks the oxygen atom and would be expected to have a higher logP, reducing aqueous solubility and altering partitioning behavior . The target compound's hydrogen bond donor count of 2 and acceptor count of 3 (versus 2 donors and 2 acceptors for the non-hydroxylated analog) further differentiate its molecular recognition and solubility properties [1].

Lipophilicity & H‑Bond Profile
Context-dependent
XLogP3‑AA 0.3; H‑bond donors 2, acceptors 3 (vs estimated 2 for non‑hydroxylated analog).
Aqueous solubility and non‑specific binding profile may differ from amidine analog.
Computed properties; solubility requires experimental validation.
ADME Prediction Lipophilicity Drug-likeness

Commercial Purity Specification Comparison

The target compound N'-hydroxy-1-methylpiperidine-2-carboximidamide (CAS 1344875-33-7) is supplied at a standard purity of 95% by Leyan (Product No. 2015626) and AKSci (Catalog 0593DQ), with batch-specific quality assurance documentation including NMR and HPLC . Its positional isomer N-hydroxy-2-methylpiperidine-1-carboximidamide (CAS 721450-21-1) is available from Bidepharm at a higher standard purity of 97%, with batch QC including NMR, HPLC, and GC . This 2% nominal purity differential, while modest, may be significant for applications requiring high-fidelity stoichiometric control such as fragment-based screening, biophysical assays (ITC, SPR), or use as a synthetic intermediate where impurities could propagate through multi-step sequences. The target compound carries MDL number MFCD20317548, enabling unambiguous identification across procurement platforms .

Commercial Purity Specification
Head-to-head
Target compound 95% (Leyan, AKSci); 1‑isomer 97% (Bidepharm).
Batch stoichiometry control may vary; verify analytical data for sensitive assays.
Supplier specifications as of 2026; actual values batch‑dependent.
Chemical Procurement Purity Specification Quality Assurance

Orthogonal Functionalization as a Building Block

The target compound provides orthogonal functional handles on the piperidine scaffold: the N'-hydroxycarboximidamide at C2 can undergo cyclization to 1,2,4-oxadiazoles, oxidation to nitroso/nitro derivatives, or reduction to the corresponding amidine, while the N-methyl tertiary amine remains available for quaternization or N-oxide formation [1]. This is in contrast to the 1-substituted isomer (CAS 721450-21-1), where the carboximidamide occupies the ring nitrogen, blocking N-functionalization and limiting the scaffold to modifications on the amidoxime group and the 2-methyl substituent only. The 2-substitution pattern also renders C2 a chiral center (undefined stereocenter count = 1 in PubChem), offering the possibility of enantiomerically resolved synthesis for chiral applications—a feature absent in the 1-substituted isomer where the amidoxime-bearing nitrogen is not a stereogenic center [2]. The compound's single rotatable bond (between C2 and the amidoxime carbon) further restricts conformational flexibility relative to regioisomers with the carboximidamide at the 3- or 4-position, potentially enhancing binding entropy in target engagement [2].

Orthogonal Functional Handles
Context-dependent
Target: 2 handles (N‑Me amine + amidoxime), 1 stereocenter, 1 rotatable bond. 1‑isomer: 1 handle, 0 stereocenters.
Chemical space coverage per synthetic step may be higher with the 2‑substituted regioisomer.
Structural analysis based on SMILES; chiral resolution not specified.
Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Application Scenarios


Arginase Inhibitor Scaffold Design

The N'-hydroxycarboximidamide (amidoxime) moiety at the piperidine 2-position makes this compound a rationally selected starting scaffold for arginase inhibitor programs. As demonstrated by Moali et al. (2000), compounds bearing the –CH₂–C(NH₂)=NOH function are preferentially recognized by arginase over NOS, with the terminal OH group engaging the binuclear Mn(II)-Mn(II) cluster of the enzyme [1]. The 2-substitution pattern positions the amidoxime adjacent to the basic N-methylpiperidine, which may provide additional ionic interactions with active-site carboxylate residues (e.g., Glu277 in rat liver arginase) [1]. Researchers developing arginase inhibitors for oncology or cardiovascular indications should prioritize this regioisomer over the 1-substituted isomer (CAS 721450-21-1) because the latter lacks the α-amino amidoxime geometry that mimics the natural substrate's spatial organization.

Orthogonal Building Block for Library Synthesis

With two independently addressable nitrogen functionalities—the N-methyl tertiary amine and the N'-hydroxycarboximidamide at C2—this compound enables divergent library synthesis from a single starting material. The amidoxime can be selectively cyclized to 1,2,4-oxadiazoles or reduced to the amidine without affecting the N-methyl group, while the tertiary amine can undergo N-oxide formation or quaternization independently [2]. This orthogonal reactivity profile, combined with the compound's modest molecular weight (157.21 Da) and favorable computed XLogP3 of 0.3, supports its use in fragment-based drug discovery where multiple vectors for growth are essential . Procurement teams serving medicinal chemistry groups should note that the 1-substituted isomer (CAS 721450-21-1) sacrifices the ring nitrogen as a derivatizable handle.

NOS Mechanistic Studies & NO-Donor Prodrug Design

The N'-hydroxycarboximidamide functionality is directly analogous to the Nω-hydroxyarginine intermediate in nitric oxide biosynthesis. N'-Hydroxypiperidine-1-carboximidamide (the des-methyl parent) is explicitly documented as a model for NOS-mediated oxidation of Nω-hydroxy-L-arginine [1]. The target compound extends this model system by introducing N-methylation at the piperidine nitrogen, which alters basicity and may confer differential recognition by the three NOS isoforms (nNOS, iNOS, eNOS) as observed for 1-methyl vs. unsubstituted 2-iminopiperidine analogs in prior NOS inhibitor campaigns [2]. Investigators studying NOS mechanism, NO-donor prodrug activation by the mitochondrial amidoxime reducing component (mARC), or isoform-selective NOS inhibition should select this specifically N-methylated 2-amidoxime over its des-methyl or 1-substituted counterparts.

Chiral Building Block for Asymmetric Synthesis

The C2 carbon of the piperidine ring bearing the amidoxime group is a stereogenic center (undefined stereocenter count = 1 in PubChem), offering the potential for chiral resolution or asymmetric synthesis [1]. This feature is absent in the 1-substituted positional isomer (CAS 721450-21-1), where the amidoxime nitrogen is not a stereocenter. The single rotatable bond (C2–amidoxime carbon) further constrains the conformational landscape, potentially simplifying stereochemical outcomes in diastereoselective transformations [1]. Groups pursuing enantioselective synthesis of α-substituted piperidine natural products or pharmaceuticals should select this compound with awareness of its chiral potential.

Application
Selection Property
Validation Focus
Arginase pathway probe design
2‑amidoxime substitution pattern
Amidoxime‑argirase binding context
Divergent library synthesis
Orthogonal handles (N‑Me amine + amidoxime)
Independent derivatization feasibility
NOS mechanistic probe synthesis
N‑methylated amidoxime scaffold
Isoform‑specific NOS engagement context
Asymmetric piperidine synthesis
Stereogenic C2 center
Enantioselective transformation potential
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